4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18298752
InChI: InChI=1S/C24H18N2/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H,25H2
SMILES:
Molecular Formula: C24H18N2
Molecular Weight: 334.4 g/mol

4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine

CAS No.:

Cat. No.: VC18298752

Molecular Formula: C24H18N2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine -

Specification

Molecular Formula C24H18N2
Molecular Weight 334.4 g/mol
IUPAC Name 4-(9-phenylcarbazol-3-yl)aniline
Standard InChI InChI=1S/C24H18N2/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H,25H2
Standard InChI Key PDOQLUHQQRDCES-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C52

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine features a carbazole moiety substituted at the 3-position with a phenyl group and at the 4-position with a phenylamine group. This arrangement creates a conjugated π-system that enhances charge transport capabilities, a trait common to carbazole derivatives. Key physicochemical properties include:

PropertyValueSource
Molecular Weight334.41 g/mol
Density1.17 ± 0.1 g/cm³ (Predicted)
Boiling Point561.8 ± 32.0 °C (Predicted)
pKa4.76 ± 0.10 (Predicted)

The predicted pKa of 4.76 suggests weak basicity, likely arising from the phenylamine group’s lone pair of electrons . The compound’s planar structure and extended conjugation contribute to its thermal stability, as evidenced by the high predicted boiling point .

Synthesis and Reactivity

While no direct synthesis route for 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is documented in the provided sources, analogous compounds offer insights into plausible methods. For example, N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-amine (CAS 1160294-96-1) is synthesized via Suzuki-Miyaura coupling between 3-(4-bromophenyl)-N-phenylcarbazole and 4-aminobiphenyl . This suggests that palladium-catalyzed cross-coupling reactions could be adapted for the target compound:

  • Suzuki Coupling: Aryl halides (e.g., 3-bromo-9-phenylcarbazole) could react with phenylamine boronic esters under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis.

  • Buchwald-Hartwig Amination: Coupling aryl halides with amines using palladium catalysts and phosphine ligands.

Key challenges include regioselectivity in carbazole functionalization and avoiding side reactions at the amine group. Industrial-scale production would require optimization of reaction conditions (e.g., temperature, solvent polarity) to maximize yield and purity .

Electronic and Optoelectronic Properties

Carbazole derivatives are renowned for their electron-rich character, making them ideal candidates for hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs). While direct data on 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is scarce, its structural similarity to tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA) allows for informed speculation:

  • Hole Mobility: The conjugated system facilitates efficient hole transport, critical for OLED performance.

  • Energy Levels: The highest occupied molecular orbital (HOMO) is expected to lie between −5.2 and −5.5 eV, aligning with typical HTM requirements.

  • Thermal Stability: Predicted decomposition temperatures >300°C suggest suitability for high-temperature device fabrication .

Comparison with Related Compounds

To contextualize its properties, 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is compared to structurally similar molecules:

CompoundMolecular FormulaKey DifferencesApplications
N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-amineC<sub>36</sub>H<sub>26</sub>N<sub>2</sub>Biphenyl substituent enhances conjugationOLED host materials
Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amineC<sub>48</sub>H<sub>33</sub>N<sub>3</sub>Dimeric structure improves thermal stabilityHigh-temperature HTLs
Tris(4-(9H-carbazol-9-yl)phenyl)amineC<sub>54</sub>H<sub>36</sub>N<sub>4</sub>Three carbazole units boost hole mobilityPSCs and OLEDs

This comparison highlights how substituent design tailors electronic properties for specific applications.

Challenges and Future Directions

Despite its promise, several hurdles must be addressed:

  • Synthetic Scalability: Current methods for analogs require expensive catalysts (e.g., Pd) and inert conditions .

  • Experimental Validation: Predicted properties (e.g., HOMO levels) need confirmation via cyclic voltammetry and UV-vis spectroscopy.

  • Environmental Impact: Carbazole derivatives often exhibit bioaccumulation potential; toxicity studies are essential .

Future research should prioritize:

  • Developing greener synthesis routes (e.g., photocatalysis).

  • Investigating thin-film morphology in device configurations.

  • Exploring biological activity (e.g., antioxidant or anticancer properties).

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